molecular formula C20H20N2O4S2 B2808574 4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole CAS No. 2034472-52-9

4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole

Cat. No.: B2808574
CAS No.: 2034472-52-9
M. Wt: 416.51
InChI Key: VPQIEVGXHIMOIK-UHFFFAOYSA-N
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Description

4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole is a complex organic compound that features a thiazolidine ring, a sulfonyl group, and an oxazole ring. These structural elements confer unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with thiazolidine-2-thione, followed by sulfonylation with sulfonyl chloride and subsequent cyclization to form the oxazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial reactors can enhance efficiency and scalability. Green chemistry principles, including the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group enhances the compound’s binding affinity and specificity, while the oxazole ring contributes to its stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole is unique due to its combined structural features, which confer a broad spectrum of chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

4-[4-[[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]sulfonyl]phenyl]-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-14-21-19(13-26-14)15-6-8-18(9-7-15)28(23,24)22-10-11-27-20(22)16-4-3-5-17(12-16)25-2/h3-9,12-13,20H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQIEVGXHIMOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCSC3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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